4-Bromo-2-fluoro-3-methylbenzamide
Description
4-Bromo-2-fluoro-3-methylbenzamide (C₈H₇BrFNO) is a brominated, fluorinated aromatic benzamide derivative. Structurally, it features a benzamide backbone with substituents at the 2-fluoro, 3-methyl, and 4-bromo positions. This compound is hypothesized to serve as a key intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of benzamide derivatives in drug design (e.g., kinase inhibitors or antimicrobial agents). The electron-withdrawing bromo and fluoro groups, combined with the methyl substituent, likely influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQXEDVIDBQYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-fluoro-3-methylbenzamide involves the reaction of benzoyl fluoride with bromomethane, followed by a reaction with 2-fluoroaniline under basic conditions . The reaction mixture is typically hydrolyzed and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over magnesium sulfate, concentrated, and purified by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-3-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 4-Bromo-2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 4-Bromo-2-fluoro-3-methylbenzylamine.
Scientific Research Applications
Pharmaceutical Development
4-Bromo-2-fluoro-3-methylbenzamide is primarily recognized for its utility in pharmaceutical development. Its unique halogen substitutions enhance biological activity, making it a crucial intermediate in synthesizing various drugs. The compound has been involved in the development of therapeutics targeting specific diseases, including cancer and metabolic disorders.
Case Study: Synthesis of Enzalutamide
A notable case study demonstrates the compound's role in synthesizing Enzalutamide, a drug used for treating prostate cancer. The synthesis involves coupling 4-bromo-2-fluoro-N-methylbenzamide with 2-amino isobutyric acid using N,N-Dimethylformamide as a solvent, showcasing its importance in the pharmaceutical industry .
Biochemical Research
In biochemical research, this compound serves as a probe for studying enzyme interactions and metabolic pathways. Its ability to bind to enzyme active sites allows researchers to investigate the effects of various compounds on biological systems.
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. For example, it demonstrated a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Agricultural Chemistry
The compound's structural characteristics make it a candidate for agricultural applications, particularly as a pesticide or herbicide. Research is ongoing to explore its effectiveness and environmental impact in developing safer and more efficient agricultural solutions.
Material Science
In material science, this compound is investigated for its properties in creating novel materials. Its unique structure can impart desirable characteristics to polymers and other materials, making it valuable for developing advanced materials with specific functionalities.
Analytical Chemistry
The compound is also utilized in analytical chemistry to develop methods for detecting and quantifying similar compounds. Its application enhances the accuracy of chemical analyses in laboratories, contributing to better quality control and research outcomes.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis targeting diseases like cancer and metabolic disorders. |
| Biochemical Research | Probe for enzyme interactions; potential antimicrobial activity against bacterial strains. |
| Agricultural Chemistry | Potential use as pesticides or herbicides for safer agricultural practices. |
| Material Science | Investigation into properties for creating advanced materials and polymers. |
| Analytical Chemistry | Development of methods for detecting and quantifying compounds in laboratory analyses. |
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzamide primarily involves its role as an intermediate in the synthesis of MDV 3100. MDV 3100 acts as an androgen-receptor antagonist, blocking androgens from binding to the androgen receptor. This prevents the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby inhibiting the growth of androgen-dependent cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Bromo-2-fluoro-3-methylbenzamide and Analogues
Key Observations:
- Functional Groups: The benzamide group in the target compound contrasts with carboxylic acid (in 4-bromo-3-methylbenzoic acid) and boronic acid (in 4-bromo-3-fluorobenzeneboronic acid). Amides are less acidic than carboxylic acids but more stable toward hydrolysis, making them suitable for drug delivery .
- Substituent Effects: The 2-fluoro and 4-bromo groups in the target compound likely enhance electrophilic substitution resistance compared to non-halogenated analogues. The 3-methyl group may sterically hinder reactions at the meta position.
Biological Activity
4-Bromo-2-fluoro-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and various signaling pathways. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms, efficacy in different biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrFNO
- Molecular Weight : 232.06 g/mol
- IUPAC Name : 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
This compound features a bromine atom and a fluorine atom attached to a benzene ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily linked to its role as a modulator of protein kinase pathways. Protein kinases are crucial in regulating various cellular functions, including metabolism, cell cycle progression, and apoptosis. The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, particularly within the mTOR/PI3K/Akt signaling pathway, which is often dysregulated in tumors .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can effectively inhibit the growth of leukemia and melanoma cells. The compound's IC values indicate its potency compared to established anticancer agents. In one study, it was reported that this compound had an IC value lower than that of traditional chemotherapy drugs like doxorubicin .
Inhibition of Kinase Activity
The compound has been identified as a potential inhibitor of several kinases involved in cancer and inflammatory pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. For example, it has been shown to affect the activity of mTOR, which plays a pivotal role in cell growth and metabolism .
Study on Cytotoxicity
A study conducted on various cancer cell lines (e.g., K-562 for leukemia and MDA-MB-435 for melanoma) demonstrated that this compound significantly inhibited cell growth with an average inhibition rate exceeding 80% across multiple assays. The results were comparable to those observed with other known anticancer agents .
Clinical Implications
In preclinical models, the compound has shown promise for treating conditions associated with aberrant kinase activity, such as certain types of cancer and neurodegenerative diseases. Its ability to modulate kinase pathways suggests potential applications beyond oncology, including inflammatory and metabolic disorders .
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-2-fluoro-3-methylbenzamide?
A multi-step synthesis typically involves halogenation and functional group manipulation. For example:
- Step 1 : Bromination of a 3-methylbenzamide precursor at the para position using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions.
- Step 2 : Fluorination at the ortho position via nucleophilic aromatic substitution (e.g., using KF or CsF with a halogen-exchange catalyst) or directed ortho-metalation strategies .
- Step 3 : Purification via recrystallization or column chromatography to isolate the target compound.
Key intermediates like 4-bromo-2-fluorobenzaldehyde () or bromo-fluorinated benzylamines () may serve as precursors.
Q. How is this compound characterized to confirm structural integrity?
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., fluorine-induced deshielding at C2, bromine at C4) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z 246.0 for CHBrFNO).
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What safety precautions are critical when handling brominated/fluorinated benzamides?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact ().
- Ventilation : Use fume hoods due to potential release of toxic hydrogen fluoride or bromine vapors during reactions.
- First Aid : Immediate flushing with water for skin/eye exposure ().
Advanced Research Questions
Q. How can regioselectivity challenges during bromination and fluorination be mitigated?
- Directing Groups : Introduce temporary groups (e.g., -NO) to steer bromination/fluorination to desired positions, followed by removal .
- Metal Catalysis : Use Pd/Cu-mediated cross-coupling for selective C-Br bond formation (e.g., Suzuki-Miyaura for aryl bromides) .
- Temperature Control : Low-temperature reactions (-78°C) minimize side reactions in electrophilic substitutions .
Q. How do solvent polarity and reaction time influence the stability of the amide group during synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but may promote hydrolysis. Anhydrous conditions are critical to preserve the amide bond .
- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before degradation occurs.
Q. What strategies resolve contradictions in reported yields from different synthetic methods?
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging structural similarities to known inhibitors ().
Key Considerations
- Contradiction Analysis : Conflicting data on reaction yields may stem from trace moisture or catalyst deactivation. Replicate experiments under inert atmospheres (N/Ar) .
- Biological Relevance : While direct activity data is limited, structural analogs (e.g., ) suggest potential as a protease inhibitor or antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
